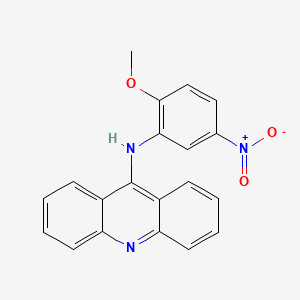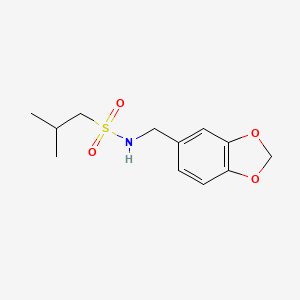![molecular formula C17H24N4O2 B6070917 3-[({1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B6070917.png)
3-[({1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[({1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In Additionally, we will list future directions for research on this compound.
Mechanism of Action
The mechanism of action of 3-[({1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine is not fully understood. However, it has been shown to interact with specific receptors in the brain, including the serotonin receptor and the gamma-aminobutyric acid (GABA) receptor. These interactions are thought to be responsible for the compound's anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
3-[({1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine has been shown to have several biochemical and physiological effects. In addition to its anxiolytic and antidepressant effects, this compound has been shown to have activity against certain types of cancer cells. It has also been shown to have antioxidant activity, which may be beneficial for the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[({1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine in lab experiments is its potential to have multiple applications. This compound has been shown to have activity against cancer cells and has anxiolytic and antidepressant effects, making it a potential candidate for the treatment of several diseases. However, one limitation of using this compound in lab experiments is its limited availability. The synthesis of 3-[({1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine is a complex process that requires specific reagents and conditions, making it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on 3-[({1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine. One direction is to further explore its potential applications in the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of this compound and its interactions with specific receptors in the brain. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for 3-[({1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine to make it more widely available for lab experiments.
Synthesis Methods
The synthesis of 3-[({1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine involves several steps. The first step is the synthesis of 3-(hydroxymethyl)pyridine, which is then reacted with 1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinol to form the desired compound. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the purity of the final product.
Scientific Research Applications
3-[({1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound has been shown to have activity against certain types of cancer cells, and it has been studied for its potential use as an anticancer agent. Additionally, 3-[({1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
properties
IUPAC Name |
3-propyl-5-[[3-(pyridin-3-ylmethoxy)piperidin-1-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-2-5-16-19-17(23-20-16)12-21-9-4-7-15(11-21)22-13-14-6-3-8-18-10-14/h3,6,8,10,15H,2,4-5,7,9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWJKXKKHJBJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)CN2CCCC(C2)OCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,5-dimethyl-1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrol-3-yl)methylene]-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6070838.png)
![N-(2,5-dimethylphenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6070843.png)
![N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B6070845.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B6070858.png)
![N-(3-methoxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6070868.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6070876.png)

![1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-N,N-diethyl-3-pyrrolidinamine](/img/structure/B6070895.png)
![2-{[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B6070902.png)

![4-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B6070923.png)
![2-(1-acetyl-4-piperidinyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6070930.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-3-piperidinyl}-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6070935.png)
![N~2~,N~2~-dimethyl-N~1~-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide](/img/structure/B6070944.png)